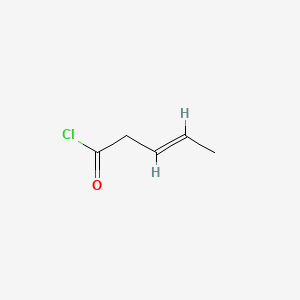

(E)-pent-3-enoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-pent-3-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTVOOGSAIOBAR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312659 | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17066-20-5 | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenoyl chloride, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. This bifunctional reagent is a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic and biologically active molecules. All quantitative data is summarized for clarity, and key logical and experimental workflows are visualized.

Core Chemical Properties and Identifiers

This compound is a colorless liquid with a characteristic pungent odor.[1] It is classified as a reactive acyl chloride, soluble in common organic solvents such as ether, chloroform, and alcohol.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | (3E)-pent-3-enoyl chloride, (E)-3-Pentenoic acid chloride[1][4] |

| CAS Number | 17066-20-5[1][2][4] |

| Molecular Formula | C₅H₇ClO[1][2][4] |

| SMILES | C/C=C/CC(=O)Cl[2] |

| InChIKey | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 118.56 g/mol [2] |

| Density | 1.047 g/cm³[1] |

| Boiling Point | 124.4 °C at 760 mmHg[1] |

| Flash Point | 35.5 °C[1] |

| Refractive Index | 1.445[1] |

| Vapor Pressure | 12.8 mmHg at 25°C[1] |

| Water Solubility | Predicted at 4.83 g/L |

Chemical Structure and Spectroscopic Profile

The structure of this compound features a five-carbon chain containing a reactive acyl chloride functional group at one terminus and a trans-configured (E) double bond between carbons 3 and 4. This dual functionality makes it a versatile building block in synthesis.

References

An In-depth Technical Guide to the Synthesis of (E)-pent-3-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for the preparation of (E)-pent-3-enoyl chloride, a valuable reactive intermediate in organic synthesis. The presented pathway avoids the ambiguous and chemically challenging route from an unspecified "pentenone," instead commencing from the readily available (E)-crotyl alcohol. Each synthetic step is detailed with comprehensive experimental protocols, supported by quantitative data to ensure reproducibility. The guide is structured to meet the needs of researchers and professionals in drug development and fine chemical synthesis, with a focus on practical application and clear data presentation. All logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is a versatile bifunctional molecule featuring both a reactive acyl chloride and an alkene moiety. This combination makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates, natural products, and specialty polymers. The acyl chloride group allows for facile introduction of the pentenoyl scaffold via reactions with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents.

While the synthesis from a "pentenone" is not straightforward due to challenges in regioselectivity and the stability of intermediates, this guide outlines a chemically sound and well-documented four-step synthetic sequence. The chosen route maximizes yield and stereochemical control, starting from (E)-crotyl alcohol.

The overall synthetic transformation is as follows:

-

Chlorination of Alcohol: Conversion of (E)-crotyl alcohol to (E)-crotyl chloride.

-

Grignard Reagent Formation: Preparation of (E)-crotylmagnesium chloride.

-

Carboxylation: Reaction of the Grignard reagent with carbon dioxide to form (E)-pent-3-enoic acid.

-

Acyl Chloride Formation: Conversion of the carboxylic acid to the final product, this compound.

This document provides detailed methodologies for each of these transformations, summarizes all quantitative data in tabular format, and includes diagrams for all described pathways and workflows.

Overall Synthetic Pathway

The four-step synthesis to produce this compound is depicted below. This pathway is designed for efficiency and control over the E-geometry of the double bond.

Caption: Overall synthetic pathway from (E)-crotyl alcohol to this compound.

Data Presentation

This section summarizes the key physical properties and expected quantitative outcomes for the materials involved in the synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| (E)-Crotyl alcohol | (E)-But-2-en-1-ol | 504-61-0 | C₄H₈O | 72.11 | 121.2 | 0.845 |

| (E)-Crotyl chloride | (E)-1-Chlorobut-2-ene | 4491-43-8 | C₄H₇Cl | 90.55 | 84-86 | 0.931 |

| (E)-Pent-3-enoic acid | (E)-Pent-3-enoic acid | 1617-32-9 | C₅H₈O₂ | 100.12 | 192-194 | 0.986 |

| This compound | This compound | 17066-20-5 | C₅H₇ClO | 118.56 | 124.4 | 1.047 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Alcohol to Chloride | Thionyl chloride (SOCl₂), Pyridine | Diethyl ether | 0 to RT | 2 - 4 | 80 - 90 |

| 2 | Grignard Formation | Magnesium (Mg) turnings | Anhydrous Ether | RT to Reflux | 1 - 2 | > 90 (in situ) |

| 3 | Carboxylation | Carbon dioxide (CO₂), 3M HCl (aq) | Anhydrous Ether | -78 to RT | 1 - 2 | 60 - 75 |

| 4 | Acid to Acyl Chloride | Oxalyl chloride ((COCl)₂), DMF (cat.) | Dichloromethane (B109758) | 0 to RT | 1 - 2 | > 95 |

Experimental Protocols

Strict adherence to anhydrous conditions is critical for the success of Steps 2 and 3. All glassware should be flame-dried or oven-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of (E)-Crotyl chloride from (E)-Crotyl alcohol

Principle: The hydroxyl group of the primary allylic alcohol is converted to a good leaving group and substituted by a chloride ion using thionyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Materials:

-

(E)-Crotyl alcohol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with (E)-crotyl alcohol and anhydrous diethyl ether.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add thionyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (E)-crotyl chloride.

-

Purify the product by distillation.

Step 2 & 3: Synthesis of (E)-Pent-3-enoic acid via Grignard Carboxylation

Principle: (E)-crotyl chloride is reacted with magnesium metal to form the corresponding Grignard reagent. This potent nucleophile then attacks the electrophilic carbon of solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid.[1][2]

Caption: Experimental workflow for the Grignard carboxylation of (E)-crotyl chloride.

Materials:

-

(E)-Crotyl chloride (1.0 eq)

-

Magnesium turnings (1.2-1.5 eq)

-

Dry ice (solid CO₂) (large excess)

-

Anhydrous diethyl ether

-

Iodine crystal (optional, as initiator)

-

Hydrochloric acid (e.g., 3 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: a. Assemble a dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere. b. Place the magnesium turnings in the flask and add enough anhydrous diethyl ether to cover them. c. In the dropping funnel, prepare a solution of (E)-crotyl chloride in anhydrous diethyl ether. d. Add a small amount of the chloride solution to the magnesium. If the reaction doesn't start (indicated by bubbling), gently warm the flask or add a tiny crystal of iodine. e. Once initiated, add the remaining (E)-crotyl chloride solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed. The solution will appear grayish and cloudy.

-

Carboxylation and Work-up: a. In a separate large beaker, place a generous amount of crushed dry ice. b. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A vigorous reaction will occur. c. Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime. d. Slowly add cold 3 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. e. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2-3 times). f. Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. h. The crude (E)-pent-3-enoic acid can be purified by distillation under reduced pressure.

Step 4: Synthesis of this compound

Principle: The carboxylic acid is converted to the highly reactive acyl chloride using oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate. This method is preferred for its mild conditions and volatile byproducts (CO, CO₂, HCl).

Materials:

-

(E)-Pent-3-enoic acid (1.0 eq)

-

Oxalyl chloride ((COCl)₂) (1.2-1.5 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Set up a flame-dried, round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Dissolve (E)-pent-3-enoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride dropwise. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹).

-

Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, it can be distilled under reduced pressure.

Spectroscopic Data

The following are representative spectroscopic data for the final product.

** this compound (C₅H₇ClO)**

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 5.65-5.80 (m, 1H), 5.45-5.60 (m, 1H), 3.55 (d, J=7.0 Hz, 2H), 1.70 (d, J=6.0 Hz, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 171.5 (C=O), 130.0 (=CH), 123.5 (=CH), 51.0 (CH₂), 17.8 (CH₃).

-

IR (neat, cm⁻¹): ~2950 (C-H), ~1800 (C=O, acid chloride), ~1650 (C=C), ~965 (trans C=C bend).

Conclusion

The synthetic route detailed in this guide, starting from (E)-crotyl alcohol, provides a reliable and scalable method for producing this compound. The protocols have been compiled from established chemical literature for analogous transformations, ensuring their robustness. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment for the Grignard reaction, researchers can expect to obtain the target compound in good to excellent yields. The provided data and workflows are intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of (E)-pent-3-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-pent-3-enoyl chloride, an α,β-unsaturated acyl chloride, is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its known physicochemical properties, general synthetic methodologies, and typical reactivity profiles. Due to the limited availability of specific experimental data for this compound, this guide consolidates available database information and presents generalized experimental protocols for its synthesis and common reactions. All quantitative data are summarized for clarity, and key experimental workflows are visualized using logical diagrams.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its key physicochemical properties, based on available chemical database information, are summarized in the table below. It is important to note that some of these values may be calculated rather than experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO | [1][2] |

| Molecular Weight | 118.56 g/mol | [1][3] |

| CAS Number | 17066-20-5 | [1][2] |

| Boiling Point | 124.4 °C at 760 mmHg | [2] |

| Density | 1.047 g/cm³ | [2] |

| Refractive Index | 1.445 | [2] |

| Flash Point | 35.5 °C | [2] |

| Vapor Pressure | 12.8 mmHg at 25°C | [2] |

| LogP | 1.7 | [1] |

Spectroscopic Data

Synthesis and Purification

This compound can be synthesized from its corresponding carboxylic acid, (E)-pent-3-enoic acid. The most common methods for converting a carboxylic acid to an acyl chloride involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5][6]

General Experimental Protocol for Synthesis

The following are generalized protocols that can be adapted for the synthesis of this compound.[7][8]

Method A: Using Thionyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add (E)-pent-3-enoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) can be used.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux. Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[8]

-

Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[4][9]

Method B: Using Oxalyl Chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.[5]

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Remove the solvent and excess reagents under reduced pressure to yield the crude product, which can be further purified by fractional distillation under vacuum.[10]

Reactivity Profile

As a typical acyl chloride, this compound is a reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. The presence of the carbon-carbon double bond also allows for other chemical transformations.

Nucleophilic Acyl Substitution

N-Acylation (Amide Formation): this compound is expected to react readily with primary and secondary amines to form the corresponding amides. A base, such as triethylamine (B128534) or pyridine (B92270), is typically used to neutralize the HCl byproduct.[11][12]

General Protocol for N-Acylation:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Esterification (Ester Formation): this compound reacts with alcohols to form esters. This reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced.[13][14][15]

General Protocol for Esterification:

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent (e.g., DCM).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add this compound (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Dilute the reaction mixture with the solvent and wash with dilute acid (to remove pyridine), water, and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: After filtration, concentrate the solution and purify the crude ester by distillation or column chromatography.

Safety and Handling

Acyl chlorides are corrosive, lachrymatory, and react violently with water. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be dry, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound is a valuable reactive intermediate for organic synthesis. While specific experimental data for this compound is not widely published, its properties and reactivity can be inferred from the general behavior of α,β-unsaturated acyl chlorides. The generalized protocols provided in this guide serve as a starting point for its synthesis and derivatization. Further research is needed to fully characterize its spectroscopic properties and explore its full potential in the development of novel chemical entities.

References

- 1. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to (E)-pent-3-enoyl chloride

This technical guide provides a comprehensive overview of (E)-pent-3-enoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identifiers, physical properties, synthesis, reactivity, and spectroscopic profile.

Core Data and Identifiers

This compound is a mono-unsaturated acyl chloride. Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17066-20-5[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C5H7ClO[2] |

| Molecular Weight | 118.56 g/mol [2] |

| Canonical SMILES | C/C=C/CC(=O)Cl[2] |

| InChI | InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+[2] |

| InChIKey | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |

| PubChem CID | 6442180[2] |

| Synonyms | (3E)-3-Pentenoyl chloride, (E)-3-Pentenoic acid chloride[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 124.4°C at 760 mmHg[3] |

| Density | 1.047 g/cm³[3] |

| Flash Point | 35.5°C[3] |

| Refractive Index | 1.445[3] |

| Vapour Pressure | 12.8 mmHg at 25°C[3] |

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding carboxylic acid, (E)-pent-3-enoic acid. Acyl chlorides are typically prepared by treating carboxylic acids with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] These reagents are effective as the by-products are gaseous and easily removed from the reaction mixture.

Experimental Protocol: Synthesis of this compound from (E)-pent-3-enoic acid using Thionyl Chloride

This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

(E)-pent-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops) to the solution.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic and produces HCl and SO₂ gases.

-

After the addition is complete, gently reflux the reaction mixture for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using techniques like TLC or IR spectroscopy (disappearance of the broad O-H stretch).

-

After the reaction is complete, carefully remove the solvent and excess thionyl chloride by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Chemical Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon.[5] This makes them valuable reagents in organic synthesis for acylation reactions. This compound can react with a variety of nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[1][5]

In the context of drug development, acyl chlorides are important intermediates for the synthesis of active pharmaceutical ingredients (APIs).[6][7] The ability to readily form amide and ester bonds is crucial for building the molecular scaffolds of many drug candidates.[8][9] The unsaturated nature of this compound offers further opportunities for chemical modification, such as addition reactions across the double bond.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the double bond, the allylic protons, and the methyl protons. The coupling constants between the vinyl protons will be indicative of the (E)-configuration (typically in the range of 12-18 Hz).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (highly deshielded), the two olefinic carbons, the allylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically appearing at a high wavenumber (around 1780-1815 cm⁻¹). Other significant peaks will include the C=C stretch of the alkene and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak. Common fragmentation patterns would involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.

Diagrams

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A workflow diagram for the synthesis and characterization of this compound.

Reactivity of Acyl Chlorides in the Synthesis of Bioactive Molecules

This diagram illustrates the central role of acyl chlorides as reactive intermediates in the synthesis of esters and amides, which are common functional groups in many pharmaceutical drugs.

Caption: General reactivity of this compound with nucleophiles to form esters and amides.

References

- 1. This compound | 17066-20-5 | Benchchem [benchchem.com]

- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 8. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-pent-3-enoyl chloride, a reactive acyl chloride, serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride moiety and a carbon-carbon double bond, makes it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations including nucleophilic acyl substitution and Friedel-Crafts acylation, and its emerging relevance in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its practical application in research and development.

Introduction

This compound, with the IUPAC name this compound, is an organic compound featuring a five-carbon chain with a trans-configured double bond between the third and fourth carbon atoms and an acyl chloride functional group at the terminus.[1][2] Its high reactivity, characteristic of acyl chlorides, makes it an effective acylating agent and a precursor for a variety of other functional groups. This guide elucidates the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in synthetic and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 17066-20-5[1][2] |

| Molecular Formula | C₅H₇ClO[2] |

| Molecular Weight | 118.56 g/mol [2] |

| Appearance | Colorless liquid with a pungent odor[1] |

| Boiling Point | 124.4°C at 760 mmHg[3] |

| Density | 1.047 g/cm³[3] |

| Flash Point | 35.5°C[3] |

| Solubility | Soluble in organic solvents like alcohol, ether, and chloroform[1] |

Synthesis

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, (E)-pent-3-enoic acid. The precursor acid can be synthesized through various methods, and its subsequent conversion to the acyl chloride is a standard transformation in organic chemistry.

Synthesis of (E)-pent-3-enoic acid

(E)-pent-3-enoic acid is a commercially available reagent. It is an unsaturated carboxylic acid that serves as the immediate precursor to this compound.

Conversion of (E)-pent-3-enoic acid to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for nucleophilic attack. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

This protocol is a general method for the preparation of an acyl chloride from a carboxylic acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(E)-pent-3-enoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube under an inert atmosphere (nitrogen or argon).

-

Dissolution: Dissolve (E)-pent-3-enoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise from the dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

-

Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by fractional distillation under reduced pressure.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions. The presence of the double bond also allows for further chemical modifications.

Nucleophilic Acyl Substitution

This compound is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. Common nucleophiles include water, alcohols, amines, and carbanions.

General Reaction Mechanism: The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Key Transformations:

-

Hydrolysis: Reaction with water yields (E)-pent-3-enoic acid.

-

Alcoholysis: Reaction with an alcohol produces the corresponding ester.

-

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine forms the corresponding amide.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can be used to acylate aromatic compounds. This reaction introduces the (E)-pent-3-enoyl group onto the aromatic ring, forming a ketone.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | The (E)-isomer is characterized by a large coupling constant (J) for the vinyl protons, typically in the range of 12-16 Hz, indicative of a trans configuration.[1] |

| ¹³C NMR | A signal corresponding to the carbonyl carbon is expected in the downfield region of the spectrum. |

| IR Spectroscopy | A strong absorption band characteristic of the acyl chloride C=O stretch is observed around 1800 cm⁻¹.[1] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom. |

Applications in Drug Development and Biological Research

While this compound itself is a reactive intermediate, its derivatives have shown promising biological activities, highlighting its potential as a scaffold in drug discovery. It serves as a key building block for the synthesis of more complex, biologically active molecules.[1]

A summary of the reported biological activities of some derivatives is presented in Table 2.

| Derivative | Biological Activity | IC₅₀ (µM) |

| Derivative A | Inhibition of PP1 | 12[1] |

| Derivative B | Cytotoxicity against breast cancer | 15[1] |

| Derivative C | Anti-inflammatory effects | 20[1] |

| Derivative D | Inhibition of tumor growth | 10[1] |

The mechanism of action of these derivatives is varied and depends on the specific molecular targets. The ability to readily modify the acyl chloride functional group allows for the generation of diverse libraries of compounds for screening and lead optimization in drug development programs.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis. Its utility is underscored by its ability to undergo a range of chemical transformations, most notably nucleophilic acyl substitution, to generate a diverse array of functionalized molecules. The demonstrated biological activity of its derivatives positions this compound as a valuable starting material in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.

References

An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-pent-3-enoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a carbon-carbon double bond, makes it a versatile building block for introducing the pentenoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and its reactivity profile, with a focus on its application in medicinal chemistry.

Chemical Properties and Data

This compound is a colorless liquid with a pungent odor. It is soluble in common organic solvents.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇ClO | [1][2] |

| Molecular Weight | 118.56 g/mol | [2] |

| CAS Number | 17066-20-5 | [1][2] |

| Boiling Point | 124.4°C at 760 mmHg | [1] |

| Density | 1.047 g/cm³ | [1] |

| Flash Point | 35.5°C | [1] |

| Refractive Index | 1.445 | [1] |

-

¹H NMR: Signals corresponding to the vinyl protons of the (E)-alkene would be expected, along with resonances for the methylene (B1212753) group adjacent to the carbonyl and the terminal methyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, the two sp² hybridized carbons of the alkene, the methylene carbon, and the methyl carbon would be anticipated.

-

IR Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl stretch is expected in the region of 1775-1810 cm⁻¹.[3]

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of (E)-pent-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]

Experimental Protocol: Synthesis from (E)-pent-3-enoic acid using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides.[5][6][7]

Materials:

-

(E)-pent-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (optional, can be run neat)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, place (E)-pent-3-enoic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (2.0-3.0 eq). The reaction can also be performed in an inert solvent like anhydrous DCM or toluene.

-

Stir the mixture at room temperature for 30 minutes, then gently heat to reflux.

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Allow the mixture to cool to room temperature.

Purification Protocol: Fractional Distillation

Purification of the crude this compound is crucial to remove excess thionyl chloride and any by-products.

Procedure:

-

Remove the excess thionyl chloride and solvent (if used) by distillation at atmospheric pressure.

-

The crude this compound can then be purified by fractional distillation under reduced pressure.[4] It is important to use a vacuum pump that is resistant to acidic vapors and to use a cold trap.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[4]

Nucleophilic Acyl Substitution

This compound reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters.[4] This reactivity makes it a valuable reagent for introducing the (E)-pent-3-enoyl group into molecules of interest, a common strategy in the synthesis of biologically active compounds and pharmaceutical intermediates.[4]

This protocol is a general procedure for the reaction of an acyl chloride with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (B128534) or pyridine (B92270) (non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude enamide can be purified by column chromatography or recrystallization.

The enamide functional group is present in a number of natural products with interesting biological activities and is a valuable moiety in medicinal chemistry.[8][9]

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its nature as a reactive electrophile suggests potential interactions with biological nucleophiles, such as cysteine residues in proteins. The enamide and ester derivatives synthesized from this acyl chloride are of interest in drug discovery for their potential to act as enzyme inhibitors or receptor modulators. The development of novel enamides is an active area of research in the synthesis of potential therapeutic agents, including anticancer and antiparasitic compounds.[8]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Key nucleophilic substitution reactions of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]

- 4. This compound | 17066-20-5 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. An Efficient Synthesis of Enamides from Ketones [organic-chemistry.org]

Reactivity Profile of (E)-pent-3-enoyl Chloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and potential applications of (E)-pent-3-enoyl chloride as a versatile acylating agent and a potential covalent modifier in drug discovery.

Introduction

This compound is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a carbon-carbon double bond. This unique combination of functional groups makes it a valuable reagent in organic synthesis and a compound of interest for the development of targeted covalent inhibitors in the pharmaceutical industry. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, physical properties, and characteristic reactions. The document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1] It is soluble in common organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO | [2] |

| Molecular Weight | 118.56 g/mol | [2] |

| CAS Number | 17066-20-5 | [2] |

| Boiling Point | 124.4 °C at 760 mmHg | [3] |

| Density | 1.047 g/cm³ | [3] |

| Refractive Index | 1.445 | [3] |

| LogP | 1.7 | [2] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the reaction of (E)-pent-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1]

Detailed Experimental Protocol:

Materials:

-

(E)-pent-3-enoic acid

-

Thionyl chloride (or oxalyl chloride)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-3-enoic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Continue stirring for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹).

-

The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by fractional distillation under reduced pressure.[1]

Below is a DOT script visualizing the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is characterized by the distinct chemistries of its two functional groups: the acyl chloride and the carbon-carbon double bond.

Reactions of the Acyl Chloride Group

The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

This compound reacts with primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

General Reaction: (E)-CH₃CH=CHCH₂COCl + R₂NH → (E)-CH₃CH=CHCH₂CONR₂ + HCl

Typical Experimental Protocol:

-

Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a slight excess of a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

-

The crude amide can be purified by column chromatography or recrystallization.

| Nucleophile | Product | Typical Yield (%) |

| Aniline | N-phenyl-(E)-pent-3-enamide | >90 (estimated) |

| Diethylamine | N,N-diethyl-(E)-pent-3-enamide | >90 (estimated) |

| Glycine methyl ester | Methyl N-((E)-pent-3-enoyl)glycinate | >85 (estimated) |

Yields are estimated based on typical acylation reactions of acyl chlorides.

In the presence of a base, this compound reacts with alcohols to form esters.

General Reaction: (E)-CH₃CH=CHCH₂COCl + ROH → (E)-CH₃CH=CHCH₂COOR + HCl

Typical Experimental Protocol:

-

Dissolve the alcohol in an anhydrous aprotic solvent.

-

Add a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool the mixture to 0 °C.

-

Slowly add this compound.

-

Stir the reaction at room temperature until completion.

-

Workup involves an aqueous wash to remove the base hydrochloride and any unreacted starting materials.

-

Purification is typically achieved by column chromatography.

| Nucleophile | Product | Typical Yield (%) |

| Ethanol | Ethyl (E)-pent-3-enoate | >90 (estimated) |

| Benzyl alcohol | Benzyl (E)-pent-3-enoate | >85 (estimated) |

| Phenol | Phenyl (E)-pent-3-enoate | >80 (estimated) |

Yields are estimated based on typical esterification reactions of acyl chlorides.

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[4]

General Reaction: (E)-CH₃CH=CHCH₂COCl + Ar-H --(AlCl₃)--> (E)-CH₃CH=CHCH₂CO-Ar + HCl

Typical Experimental Protocol:

-

Suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane, carbon disulfide).

-

Cool the suspension to 0 °C.

-

Slowly add this compound.

-

Add the aromatic substrate dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, washed, dried, and concentrated.

-

The product is purified by column chromatography or distillation.

| Aromatic Substrate | Major Product(s) | Estimated Yield (%) |

| Benzene | 1-phenyl-(E)-pent-3-en-1-one | 70-80 |

| Toluene | 1-(p-tolyl)-(E)-pent-3-en-1-one | 75-85 |

| Anisole | 1-(p-methoxyphenyl)-(E)-pent-3-en-1-one | 80-90 |

Yields are estimated based on typical Friedel-Crafts acylation reactions.

The mechanism of Friedel-Crafts acylation is depicted in the following DOT script.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of (E)-pent-3-enoyl Chloride Derivatives as Covalent Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-pent-3-enoyl chloride and its derivatives represent a class of reactive chemical entities with significant potential in chemical biology and drug discovery. Their biological activity stems from the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, and a highly reactive acyl chloride group. This dual reactivity allows for the covalent modification of biological macromolecules, leading to the modulation of their function. This guide provides an in-depth exploration of the biological significance of these derivatives, with a focus on their mechanism of action as covalent inhibitors, their potential impact on key signaling pathways, and the experimental methodologies used to characterize their activity.

Introduction: The Chemistry of Reactivity

This compound is an organic compound featuring a five-carbon chain with a double bond in the (E)-configuration between the third and fourth carbons, and an acyl chloride functional group at the first carbon. The key to its biological significance lies in its electrophilic nature. The acyl chloride is a highly reactive group that readily undergoes nucleophilic acyl substitution with residues such as lysine, serine, and tyrosine on proteins. Furthermore, the α,β-unsaturated system is susceptible to conjugate addition by soft nucleophiles, most notably the thiol group of cysteine residues. This covalent and often irreversible modification of protein function is the basis for the activity of many covalent drugs.[1]

Derivatives of this compound, such as amides and esters, are typically synthesized to modulate the reactivity and selectivity of the parent compound. These derivatives retain the α,β-unsaturated system, which is crucial for covalent modification, while offering opportunities to introduce moieties that can direct the molecule to specific protein targets.

Mechanism of Action: Covalent Inhibition

The primary mechanism by which this compound derivatives exert their biological effects is through covalent inhibition of target proteins. This process involves the formation of a stable covalent bond between the electrophilic warhead of the inhibitor and a nucleophilic amino acid residue on the protein, leading to the inactivation of the protein's function.

Michael Addition to Cysteine Residues

The α,β-unsaturated carbonyl moiety of this compound derivatives is a classic Michael acceptor. In a biological context, the most prominent nucleophile for this reaction is the thiolate anion of a cysteine residue. The reaction proceeds via a 1,4-conjugate addition, forming a stable thioether linkage. The specificity of this interaction can be tuned by the surrounding chemical scaffold of the derivative, which can position the warhead in proximity to a reactive cysteine on the target protein.

Caption: Covalent modification via Michael addition.

Nucleophilic Acyl Substitution

The acyl chloride group of the parent compound is highly reactive and can be acylated by various nucleophilic residues on a protein surface. While less specific than the Michael addition, this reaction can contribute to the overall biological effect, and in some derivatives, this reactivity can be harnessed for targeted labeling.

Potential Biological Targets: Protein Phosphatases

Protein phosphatases are a class of enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of protein kinases. The balance between phosphorylation and dephosphorylation is critical for the regulation of numerous cellular processes. Aberrant phosphatase activity is implicated in many diseases, including cancer, making them attractive targets for therapeutic intervention.[2]

Serine/threonine phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are particularly important regulators of the cell cycle and apoptosis.[2] The catalytic mechanism of these phosphatases often involves a key cysteine residue in the active site, which is susceptible to covalent modification by electrophiles.[2] This makes them plausible targets for inhibition by α,β-unsaturated carbonyl compounds like derivatives of this compound.

Impact on Apoptosis Signaling (PP1)

Protein Phosphatase 1 (PP1) plays a complex role in apoptosis, or programmed cell death. Inhibition of PP1 can promote apoptosis in some cellular contexts by preventing the dephosphorylation and inactivation of pro-apoptotic proteins.[2] For example, PP1 can dephosphorylate and activate the retinoblastoma protein (pRB), a tumor suppressor. Inhibition of PP1 would lead to hyperphosphorylated pRB, which can promote cell cycle arrest and apoptosis.

Caption: Simplified PP1-mediated apoptosis pathway.

Impact on Cell Cycle Regulation (PP2A)

Protein Phosphatase 2A (PP2A) is a major regulator of the cell cycle, with roles at multiple checkpoints.[3] It controls the activity of key cell cycle proteins, including cyclin-dependent kinases (CDKs). Inhibition of PP2A can lead to cell cycle arrest, preventing cancer cell proliferation.[3]

Caption: Simplified PP2A-mediated cell cycle pathway.

Quantitative Analysis of Biological Activity

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For covalent inhibitors, the kinetic parameter kinact/KI is often used to describe the efficiency of inactivation.

The following table presents a representative structure for summarizing quantitative data that would be generated from such studies.

| Derivative | Target | IC50 (µM) | Inhibition Type |

| (E)-pent-3-enoyl-N-phenylamide | PP1 | [Value] | Covalent |

| (E)-pent-3-enoyl-N-benzylamide | PP1 | [Value] | Covalent |

| (E)-pent-3-enoyl-N-phenylamide | PP2A | [Value] | Covalent |

| (E)-pent-3-enoyl-N-benzylamide | PP2A | [Value] | Covalent |

Experimental Protocols

Synthesis of (E)-pent-3-enoyl Amide Derivatives

A general method for the synthesis of amide derivatives from this compound involves the reaction with a primary or secondary amine in the presence of a non-nucleophilic base.

Caption: Workflow for amide derivative synthesis.

In Vitro Protein Phosphatase Inhibition Assay (Malachite Green Assay)

The Malachite Green Assay is a colorimetric method used to measure the activity of phosphatases by quantifying the release of inorganic phosphate (Pi) from a substrate. This assay can be adapted to screen for and characterize inhibitors.[3][4][5][6]

Materials:

-

Purified protein phosphatase (e.g., PP1 or PP2A)

-

Phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)

-

This compound derivative stock solution in DMSO

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare serial dilutions of the this compound derivative in the assay buffer.

-

Prepare the phosphopeptide substrate solution in the assay buffer.

-

Prepare the enzyme solution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add the enzyme solution and different concentrations of the inhibitor derivative.

-

Positive control well: Add the enzyme solution and assay buffer (no inhibitor).

-

Negative control (blank) well: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the covalent inhibitor to react with the enzyme.

-

Initiate Reaction: Add the phosphopeptide substrate to all wells to start the phosphatase reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop Reaction and Color Development: Add the Malachite Green Reagent to all wells to stop the reaction and initiate color development. The reagent will form a colored complex with the free phosphate produced.

-

Measurement: Measure the absorbance at ~620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Identification of Cellular Targets: A Chemical Proteomics Approach

To understand the full biological impact of this compound derivatives, it is crucial to identify all the proteins they interact with inside a cell. Chemical proteomics provides a powerful set of tools for this purpose. A common strategy involves synthesizing a derivative of the compound of interest that includes a "clickable" tag, such as an alkyne or azide (B81097) group.

Caption: Workflow for target identification using chemical proteomics.

This approach allows for the selective enrichment of proteins that have been covalently modified by the probe. Subsequent analysis by mass spectrometry can then identify these proteins, providing a global profile of the cellular targets of the this compound derivative.[7][8]

Conclusion and Future Directions

This compound and its derivatives are valuable tools for chemical biology and drug discovery due to their ability to act as covalent modifiers of protein function. Their potential to inhibit key enzymes such as protein phosphatases highlights their relevance in the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to synthesize and screen libraries of these derivatives to identify compounds with high potency and selectivity for specific biological targets. The application of advanced chemical proteomics techniques will be instrumental in elucidating their full spectrum of cellular interactions and in validating their mechanism of action. The continued exploration of this chemical space holds significant promise for the discovery of new covalent drugs to address unmet medical needs.

References

- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. interchim.fr [interchim.fr]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

(E)-pent-3-enoyl chloride: A Technical Review of its Synthesis, Reactivity, and Applications

(E)-pent-3-enoyl chloride (CAS No: 17066-20-5) is a bifunctional organic compound featuring both a reactive acyl chloride group and a carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its physical and chemical properties, synthetic methodologies, characteristic reactions, and its role as a precursor to biologically active compounds.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical data sources.[1][2][3]

| Property | Value |

| CAS Number | 17066-20-5[1] |

| Molecular Formula | C₅H₇ClO[1] |

| Molecular Weight | 118.56 g/mol [2] |

| Density | 1.047 g/cm³[1] |

| Boiling Point | 124.4°C at 760 mmHg[1] |

| Flash Point | 35.5°C[1] |

| Refractive Index | 1.445[1] |

| Vapor Pressure | 12.8 mmHg at 25°C[1] |

| InChI Key | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |

| Canonical SMILES | C/C=C/CC(=O)Cl[2] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the conversion of its parent carboxylic acid, (E)-pent-3-enoic acid, using a suitable chlorinating agent. The two most widely employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This method is a robust and widely used industrial process for the formation of acyl chlorides.

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to neutralize HCl and SO₂ byproducts, (E)-pent-3-enoic acid (1.0 eq) is added.

-

An excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq) is slowly added at room temperature. Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) can be used as a solvent if required.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

The mixture is stirred and gently heated to reflux (typically 50-70°C).

-

The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within 1-3 hours.

-

After cooling to room temperature, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to yield the pure product.[4]

-

Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is often preferred for its milder reaction conditions, which can be beneficial for sensitive substrates. The byproducts of this reaction (CO, CO₂, and HCl) are all gaseous, which simplifies the workup.

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (E)-pent-3-enoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

-

A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added to the solution.[4]

-

The mixture is cooled to 0°C in an ice bath.

-

Oxalyl chloride (approximately 1.2-1.5 eq) is added dropwise via a syringe. Vigorous gas evolution will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The solvent and any excess oxalyl chloride are removed under reduced pressure. The resulting crude product is often of high purity and can be used directly or further purified by vacuum distillation.

-

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |

| Catalyst | DMF (optional) | DMF (catalytic) |

| Temperature | Reflux (50-70°C) | 0°C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Purity | High after distillation | Very high, often used crude |

Chemical Reactivity

The reactivity of this compound is characterized by the electrophilic nature of the acyl chloride and the nucleophilicity of the alkene. It readily undergoes nucleophilic acyl substitution and can participate in electrophilic addition reactions at the double bond.

Nucleophilic Acyl Substitution

This compound reacts with a wide range of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. These reactions are typically rapid and exothermic.

Reaction with Alcohols (Esterification)

The reaction with alcohols produces esters and hydrogen chloride gas.[5][6] A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct.

-

General Protocol for Esterification:

-

To a stirred solution of an alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent (e.g., DCM) at 0°C, this compound (1.1 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography.

-

Caption: General reaction scheme for the esterification of this compound.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines yields N-substituted amides. The reaction is typically very fast and produces an ammonium (B1175870) chloride salt as a byproduct.[7][8][9]

-

General Protocol for Amidation:

-

To a stirred solution of a primary or secondary amine (2.2 eq) in an anhydrous solvent (e.g., DCM) at 0°C, this compound (1.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The mixture is diluted with water, and the organic layer is separated.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

-

Caption: General reaction scheme for the amidation of this compound.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the (E)-pent-3-enoyl group onto an aromatic ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12][13]

-

General Protocol for Friedel-Crafts Acylation:

-

To a suspension of anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., DCM or nitrobenzene) at 0°C, this compound (1.0 eq) is added slowly.

-

The aromatic substrate (1.0 eq) is then added dropwise, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated.

-

The resulting aryl ketone is purified by column chromatography or distillation.

-

Caption: Friedel-Crafts acylation using this compound.

Applications in Organic Synthesis and Drug Discovery

While specific, detailed research on the biological activity of this compound itself is limited in publicly available literature, its significance lies in its role as a synthetic intermediate.[4] It is used to create more complex molecules that may possess pharmaceutical properties.[4] For instance, some research suggests its utility in synthesizing novel compounds with potential anti-cancer properties, with derivatives showing cytotoxicity against colorectal and breast cancer cell lines.[4]

The unsaturated acyl chloride structure allows for the introduction of a reactive "handle" into molecules, which can be further functionalized. The double bond can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation, while the carbonyl group can be reduced or converted to other functional groups. This makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery programs.

Caption: Role of this compound as a synthetic intermediate.

Conclusion

This compound is a readily accessible bifunctional reagent with well-defined reactivity based on the principles of acyl chloride and alkene chemistry. While detailed studies focusing on this specific molecule are not abundant, its synthetic utility is evident from the fundamental reactions it undergoes. The protocols and data presented, drawn from established chemical knowledge and analogous systems, provide a solid foundation for its use in research and development. The lack of extensive, specific biological data in the public domain suggests that its primary role is as an early-stage building block, and further research into the biological activities of its derivatives could be a fruitful area of investigation for medicinal chemists and drug development professionals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E)-pent-3-enoyl chloride | 17066-20-5 [chemnet.com]

- 4. This compound | 17066-20-5 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

(E)-Pent-3-enoyl Chloride: A Technical Guide for Research Applications

(E)-pent-3-enoyl chloride , a reactive acyl chloride, presents itself as a valuable building block for chemical synthesis and drug discovery. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications in research, with a focus on its role as a precursor in the synthesis of more complex molecules. While its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature, its utility as a chemical intermediate is evident.

Commercial Availability and Physicochemical Properties

This compound is accessible for research purposes through various chemical suppliers. Key identifiers and properties are summarized in the table below, providing researchers with essential information for procurement and experimental design.

| Property | Value | Reference |